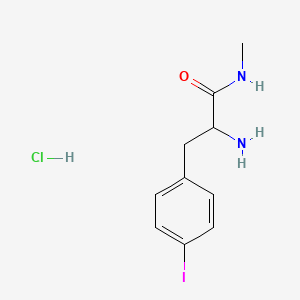

2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride

Description

2-Amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride is a halogenated propanamide derivative featuring a 4-iodophenyl substituent, an N-methyl group, and a hydrochloride salt. Its molecular structure combines a propanamide backbone with an amino group at position 2 and a bulky iodine atom at the para position of the phenyl ring.

Properties

Molecular Formula |

C10H14ClIN2O |

|---|---|

Molecular Weight |

340.59 g/mol |

IUPAC Name |

2-amino-3-(4-iodophenyl)-N-methylpropanamide;hydrochloride |

InChI |

InChI=1S/C10H13IN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H |

InChI Key |

QWONTHHREGMQPU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(CC1=CC=C(C=C1)I)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride typically involves the iodination of phenylalanine derivatives. One common method includes the reaction of 4-iodophenylalanine with methylamine under specific conditions to form the desired compound. Industrial production methods often involve the use of pinacol boronic esters and catalytic protodeboronation to achieve the desired iodination .

Chemical Reactions Analysis

2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. .

Scientific Research Applications

2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets such as amino acid transporters. It has a high affinity for L-type amino acid transporter 1 (LAT1), which is abundantly expressed in tumor cells. This interaction facilitates the uptake of the compound into cells, making it useful for imaging and therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent effects of related compounds:

Key Observations :

- Iodine vs. Halogens: The iodine atom in the target compound is significantly larger and more polarizable than Cl or F in analogs.

- N-Methylation: The N-methyl group in the target compound and may reduce intermolecular hydrogen bonding compared to non-methylated analogs (e.g., ), affecting crystallization and solubility.

- Salt Form : Hydrochloride salts (target compound, ) enhance solubility in polar solvents compared to free bases .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal insights into packing and intermolecular interactions:

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits N–H···O and C–H···O hydrogen bonds, forming C₁₁(4) chains. The C=O bond length (1.2326 Å) and C–N bond (1.3416 Å) indicate strong amide resonance.

- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide : Features N–H···O hydrogen bonds creating chains along the crystallographic c-axis. The trifluoromethyl group introduces steric hindrance, altering packing efficiency.

This could result in distinct crystal motifs compared to Cl or F analogs .

Biological Activity

2-Amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its antibacterial, anticancer, and antifungal properties, based on diverse research findings.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness as an antibacterial agent , particularly against uropathogenic Escherichia coli. Research indicated that modifications of the compound led to low micromolar inhibitors of E. coli biofilm formation without affecting bacterial growth. The structure-activity relationship (SAR) studies revealed that specific substitutions at the C-2 position significantly influenced antibiofilm activity, suggesting that this compound may serve as a new class of antivirulence agents against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that 2-amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives showed superior cytotoxicity compared to Doxorubicin in breast cancer cell lines MDA-MB-231 and MCF-7. The most potent derivative exhibited an IC50 value of 1.81 μM against MDA-MB-231 cells, indicating its potential as a promising anticancer agent .

Antifungal Activity

The compound has also been evaluated for its antifungal properties . A series of derivatives were tested against multiple strains of Candida, showing activity comparable to fluconazole, a standard antifungal treatment. The minimum inhibitory concentrations (MICs) of these compounds were found to be less than or equal to those of fluconazole, suggesting their potential as alternative antifungal therapies .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

| Compound Variant | Position of Modification | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Base Compound | C-2 | Antibiofilm | Low micromolar |

| Compound 3 | C-2 Amide Substitution | Cytotoxicity | 1.81 μM (MDA-MB-231) |

| Compound 6 | C-4 Iodine Substitution | Antifungal | MIC < Fluconazole |

Case Studies and Findings

- Uropathogenic E. coli Study : The compound was tested for its ability to inhibit biofilm formation in E. coli strains, showing significant activity that could lead to new antibacterial therapies .

- Breast Cancer Cell Lines : In a comparative study with Doxorubicin, the compound demonstrated superior cytotoxicity, highlighting its potential in cancer treatment .

- Candida Strains Evaluation : The antifungal activity was assessed against six different Candida species, with results indicating effective inhibition comparable to established antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.